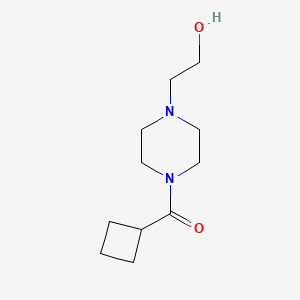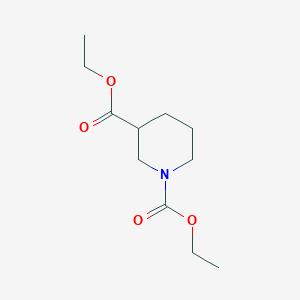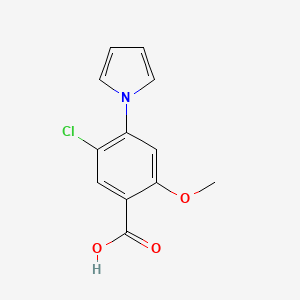![molecular formula C12H15NO4 B1418574 methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate CAS No. 1155159-50-4](/img/structure/B1418574.png)
methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate
Overview
Description
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. This compound has been studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of
Scientific Research Applications
Cyclooxygenase (COX) Inhibition
This compound has been studied for its potential as a COX inhibitor. COX enzymes are crucial in the biosynthesis of prostaglandins, which play significant roles in inflammation and pain. Derivatives of benzodioxole, such as “methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate”, have been synthesized and evaluated for their ability to inhibit COX1 and COX2 enzymes. These studies aim to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with better selectivity and fewer side effects .
Anticancer Activity
Research has indicated that benzodioxole derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, certain synthesized compounds have shown moderate activity against cervical carcinoma cells. The anticancer evaluation of these compounds is crucial as it may lead to the development of new therapeutic agents for treating cancer .
Antihypertensive Potential
Some benzodioxole derivatives are being explored for their potential use in treating hypertension and related cardiovascular damage caused by free radicals. The vasodilatory effect of these compounds could be beneficial in managing high blood pressure and preventing complications .
Biological Evaluation
The biological evaluation of benzodioxole derivatives extends to various fields, including the study of their effects on different biological systems. This includes assessing their pharmacological effects, such as analgesic, anti-inflammatory, and antipyretic properties .
Synthesis and Characterization
The synthesis and characterization of benzodioxole derivatives involve advanced techniques like FTIR, HRMS, NMR, etc. These methods help in confirming the structure of the synthesized compounds and their purity, which is essential for further biological evaluation .
Structure-Activity Relationship (SAR) Studies
SAR studies are conducted to understand the relationship between the chemical structure of benzodioxole derivatives and their biological activity. This research is fundamental in drug design and development, as it helps in identifying the pharmacophores responsible for the desired biological activity .
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(5-12(14)15-2)13-9-3-4-10-11(6-9)17-7-16-10/h3-4,6,8,13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFWMDEGSVKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)


![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)


![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)



![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)


